
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic properties. AM404 is a structural analog of the endocannabinoid anandamide and has been shown to modulate the activity of the endocannabinoid system.
Wirkmechanismus
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol exerts its effects through its modulation of the endocannabinoid system. Specifically, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol inhibits the reuptake of anandamide, a natural cannabinoid receptor agonist, resulting in increased levels of anandamide in the brain. Anandamide binds to and activates cannabinoid receptors, leading to the modulation of various physiological processes such as pain perception, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has been shown to have various biochemical and physiological effects. In preclinical studies, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has been shown to reduce pain perception through its modulation of the endocannabinoid system. (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has been shown to inhibit the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol in lab experiments is its ability to selectively modulate the endocannabinoid system. (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has a high affinity for the anandamide transporter, which allows for its selective inhibition of anandamide reuptake. Additionally, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol is stable and can be easily synthesized in the lab. However, one limitation of using (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol in lab experiments is its potential for off-target effects. (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has been shown to interact with other molecular targets, which may complicate its interpretation in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol. One potential area of research is the development of novel analgesics based on the structure of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol. Another area of research is the investigation of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol's potential as a neuroprotective agent in human clinical trials. Additionally, the study of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol's potential anti-cancer properties in vivo may provide novel therapeutic options for cancer treatment.
Synthesemethoden
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol can be synthesized using a multi-step process that involves the reaction of 2,3-dihydro-1H-inden-1-one with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a series of reactions that involve the use of reagents such as sodium hydride, iodine, and hydrochloric acid. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has been studied for its potential therapeutic properties in various areas such as pain management, neuroprotection, and cancer treatment. In preclinical studies, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has been shown to have analgesic effects through its modulation of the endocannabinoid system. (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has been studied for its potential anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
(2S)-3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)8-12-7-6-11-4-2-3-5-13(11)12/h2-5,10,12,14H,6-9H2,1H3/t10-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJQFGHOXBKTST-NUHJPDEHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC2=CC=CC=C12)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCC2=CC=CC=C12)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

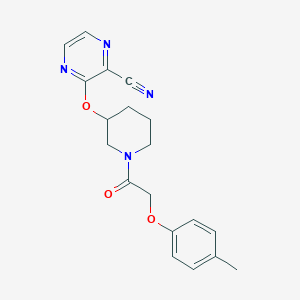
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2717178.png)
![2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2717179.png)
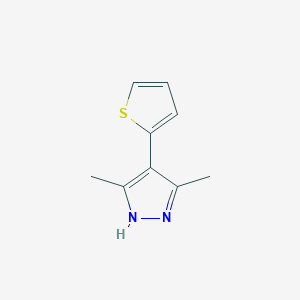
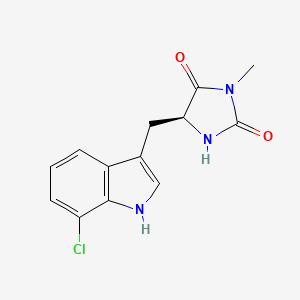
![[4-(Hydroxymethyl)phenyl] 3-methylbutanoate](/img/structure/B2717186.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2717188.png)
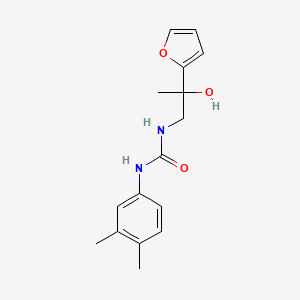
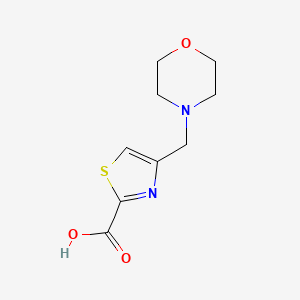

![8-(4-ethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2717194.png)
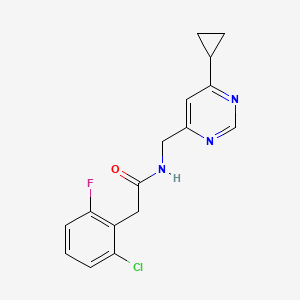

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2717198.png)